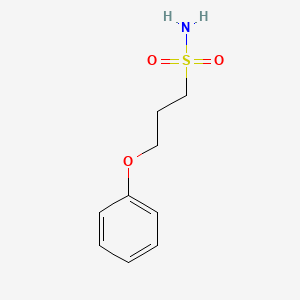![molecular formula C20H24N2O4 B13643320 [4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester CAS No. 630125-51-8](/img/structure/B13643320.png)
[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate is a compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a phenyl ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Boc protecting group.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd-C) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted carbamates, and various oxidized derivatives.
Applications De Recherche Scientifique
Benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Lacks the Boc protecting group and is used in similar applications.
tert-Butyl carbamate: Contains the Boc group but lacks the benzyl moiety.
Carboxybenzyl (CBz) carbamate: Another protecting group used in organic synthesis, removed by catalytic hydrogenation.
Uniqueness
Benzyl N-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamate is unique due to its combination of the benzyl and Boc groups, providing dual protection and versatility in synthetic applications.
Propriétés
Numéro CAS |
630125-51-8 |
|---|---|
Formule moléculaire |
C20H24N2O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
benzyl N-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)26-19(24)22-17-11-9-15(10-12-17)13-21-18(23)25-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23)(H,22,24) |
Clé InChI |
AMMKFVUYUSWJKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


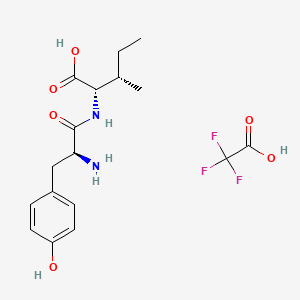
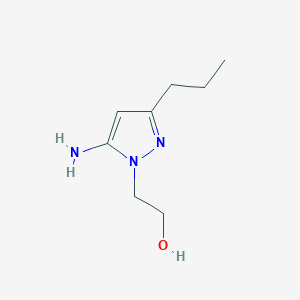


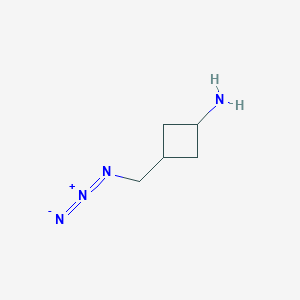
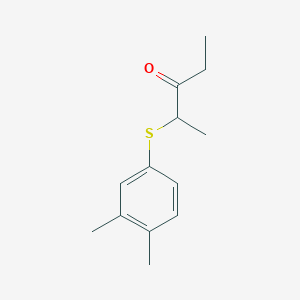

![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)](/img/structure/B13643286.png)
![1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13643288.png)
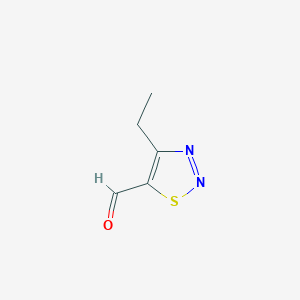
![1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643298.png)

